L-Aspartic acid beta-4-nitroanilide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

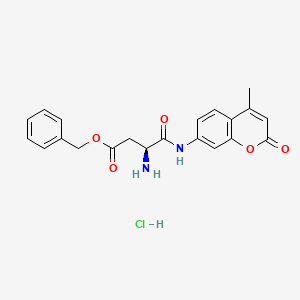

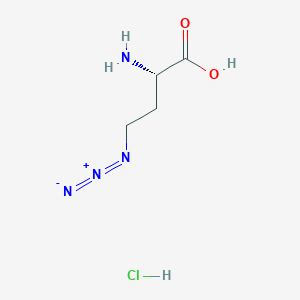

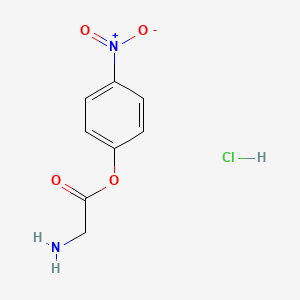

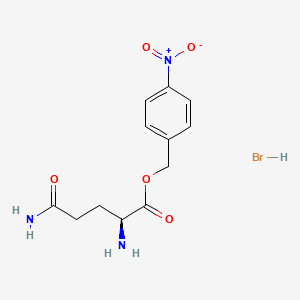

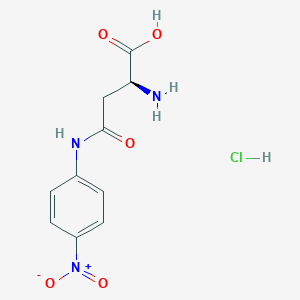

“L-Aspartic acid beta-4-nitroanilide hydrochloride” is a product used for proteomics research1. It has a molecular formula of C10H11N3O5⋅HCl1.

Synthesis Analysis

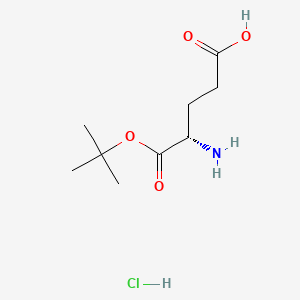

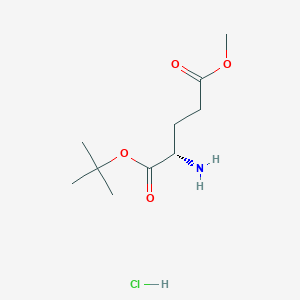

Unfortunately, I couldn’t find specific information on the synthesis of “L-Aspartic acid beta-4-nitroanilide hydrochloride”. However, it is available for purchase for research purposes1.Molecular Structure Analysis

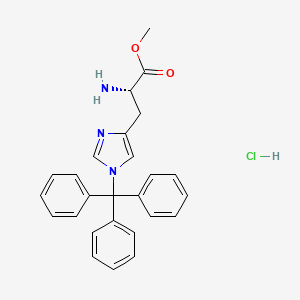

The molecular structure of “L-Aspartic acid beta-4-nitroanilide hydrochloride” is represented by the formula C10H12ClN3O52. The molecular weight is 289.73.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “L-Aspartic acid beta-4-nitroanilide hydrochloride”.Physical And Chemical Properties Analysis

“L-Aspartic acid beta-4-nitroanilide hydrochloride” has a molecular weight of 289.724. More detailed physical and chemical properties are not readily available in the sources.科学的研究の応用

Hydrogel Synthesis for Delivery Systems

Starch and L-aspartic acid have been used to synthesize novel natural hydrogels exhibiting temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties. These hydrogels could serve as innovative carriers in delivery systems, showcasing the potential for L-aspartic acid derivatives in creating responsive materials for biomedical applications (Vakili & Rahneshin, 2013).

Photothermal Therapeutic Agents for Cancer Therapy

The synthesis of a dopamine-modified poly(aspartic acid) derivative, demonstrating an excellent photothermal property under near-infrared laser irradiation, highlights the utility of aspartic acid derivatives in medical applications. This innovation suggests a promising approach for cancer therapy, where such derivatives can aggregate at tumor sites, potentially reducing the toxic effects of traditional treatments (Gong et al., 2016).

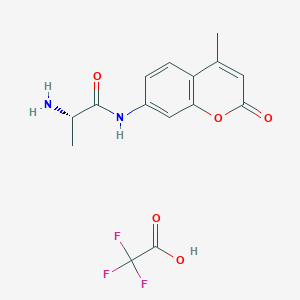

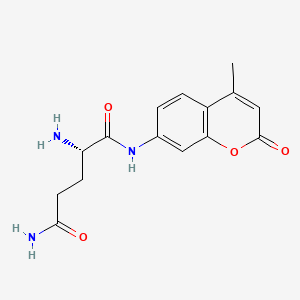

Enzymatic Characterization and Substrate Specificity

Research on a novel type D-aspartyl endopeptidase (DAEP) from Paenibacillus sp. B38, which specifically hydrolyzes derivatives similar to L-aspartic acid beta-4-nitroanilide, underscores the potential of aspartic acid derivatives in studying enzyme substrate specificity and applications in biochemistry (Takahashi et al., 2006).

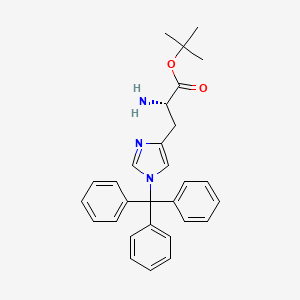

Synthesis of Functionalized Pyrroles

The use of immobilized L-aspartic acid beta-methyl ester in synthesizing pentasubstituted pyrroles demonstrates the versatility of aspartic acid derivatives in organic synthesis. This methodology offers a novel pathway to functionalized pyrroles, which are valuable in pharmaceutical and material science applications (Lemrová et al., 2022).

Antioxidant and ACE Inhibitory Activities

Research into monohydroxamates of L-aspartic acid beta-hydroxamate (AAH) showcases the antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities of aspartic acid derivatives. This suggests their potential in developing therapeutic agents for managing hypertension and oxidative stress-related disorders (Liu et al., 2004).

Safety And Hazards

The safety and hazards associated with “L-Aspartic acid beta-4-nitroanilide hydrochloride” are not clearly mentioned in the available resources.

将来の方向性

The future directions of “L-Aspartic acid beta-4-nitroanilide hydrochloride” are not clearly mentioned in the available resources.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

特性

IUPAC Name |

(2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHGETAGZHXUQU-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid beta-4-nitroanilide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。